3-methyl-1,4-diphenyl-1H-pyrazol-5-ol
Overview
Description
3-methyl-1,4-diphenyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used as key structural motifs in various pharmaceuticals.
Mechanism of Action
Target of Action
Some studies suggest that similar pyrazole derivatives have shown cytotoxic activity against several human cell lines . In particular, they have been found to be effective against colorectal RKO carcinoma cells .
Mode of Action
It has been observed that some derivatives of these compounds have good radical scavenging activity . This suggests that they might interact with their targets by neutralizing harmful free radicals in the body, thereby preventing or slowing down the damage to cells.
Biochemical Pathways
It has been reported that autophagy proteins were activated as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis . This suggests that these compounds might affect the pathways related to cell survival and programmed cell death.
Result of Action
The result of the action of these compounds is cytotoxic in nature. For instance, compound 3i, a derivative of 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol, proved to be a very potent scavenger with an IC50 of 6.2±0.6 µM and exhibited an IC50 of 9.9±1.1 μM against RKO cells . This suggests that these compounds can effectively inhibit the growth of certain cancer cells.
Biochemical Analysis
Biochemical Properties
3-methyl-1,4-diphenyl-1H-pyrazol-5-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with autophagy proteins, activating them as a survival mechanism . Additionally, this compound exhibits radical scavenging activity, which is indicative of its antioxidant properties . The nature of these interactions often involves hydrogen bonding and other non-covalent interactions, which stabilize the compound within the active sites of enzymes and proteins.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been demonstrated to be cytotoxic to several human cell lines, including colorectal carcinoma cells . This compound influences cell function by inducing apoptosis, a programmed cell death mechanism, primarily through the p53-mediated pathway . Furthermore, it affects cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, forming stable complexes that inhibit or activate enzyme activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation . Additionally, this compound can induce changes in gene expression, leading to the activation of apoptotic pathways and the suppression of survival pathways in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro cancer models, where it continues to induce apoptosis and inhibit cell proliferation over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as reducing tumor size and improving survival rates in cancer models . At higher doses, it can have toxic effects, including damage to healthy tissues and organs . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . These interactions can affect metabolic flux and alter the levels of various metabolites, influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, affecting its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interaction with target biomolecules and optimize its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol typically involves a multi-step process. One common method is the reaction of 3-methyl-1-phenyl-5-pyrazolone with benzaldehyde derivatives in the presence of a catalyst such as sodium acetate. This reaction is usually carried out at room temperature and yields high to excellent results . Another method involves the use of a magnetically separable nanocatalyst for the preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives, which can be synthesized in high yields and short reaction times .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of efficient catalysts and solvent-free conditions are preferred to enhance yield and reduce environmental impact. The application of core-shell magnetic nanomaterials as catalysts is a promising approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1,4-diphenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated pyrazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
3-methyl-1,4-diphenyl-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-ol: A closely related compound with similar biological activities.
1,3-diphenyl-1H-pyrazol-4-yl: Another pyrazole derivative with notable anticancer properties.
Uniqueness
3-methyl-1,4-diphenyl-1H-pyrazol-5-ol stands out due to its unique combination of methyl and diphenyl groups, which enhance its biological activity and make it a versatile scaffold for drug development. Its ability to undergo various chemical reactions and form diverse derivatives further adds to its uniqueness .
Properties
IUPAC Name |
5-methyl-2,4-diphenyl-1H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12-15(13-8-4-2-5-9-13)16(19)18(17-12)14-10-6-3-7-11-14/h2-11,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFVSEKKXOPNRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350419, DTXSID10902283 | |
Record name | 11E-408S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_1520 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10902283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79481-69-9 | |
Record name | 11E-408S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.